molecular formula C7H14ClNO2 B6252240 1-ethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2694745-55-4

1-ethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6252240
CAS No.: 2694745-55-4
M. Wt: 179.6
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Description

1-Ethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2 · HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

CAS No.

2694745-55-4

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the esterification of pyrrolidine-3-carboxylic acid followed by the introduction of an ethyl group. The reaction conditions often include the use of an acid catalyst and an appropriate solvent. For example, the esterification can be carried out using methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Ethylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the ethyl and carboxylic acid groups.

    Pyrrolidine-3-carboxylic acid: Similar structure but without the ethyl group.

    1-Methylpyrrolidine-3-carboxylic acid hydrochloride: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 1-Ethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the ethyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This compound’s specific structural features may confer distinct properties, making it valuable for certain applications in research and industry .

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